Octenol - d2
Description
Rationale for Deuterium (B1214612) Labeling in Octenol (Octenol-d2)
Octenol, specifically 1-octen-3-ol (B46169), is a naturally occurring compound that acts as an attractant for certain insects, such as mosquitoes and biting flies. epa.gov The introduction of deuterium into the octenol molecule to create Octenol-d2 provides researchers with a valuable tool for a variety of scientific explorations. Deuterium is a stable isotope of hydrogen that is twice as heavy, and this mass difference, while not significantly altering the molecule's chemical identity, allows for its differentiation from its non-labeled counterpart. clearsynth.com
Advantages in Elucidating Reaction Mechanisms
Deuterium labeling is instrumental in elucidating the intricate step-by-step sequences of chemical reactions, a concept known as the reaction mechanism. youtube.comthalesnano.com By strategically placing deuterium atoms at specific positions within the octenol molecule, chemists can track how bonds are broken and formed during a chemical transformation. thalesnano.com The heavier mass of deuterium can lead to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond proceed at a different rate than those involving a carbon-hydrogen bond. symeres.com This effect provides critical clues about the rate-determining step of a reaction and the nature of the transition states involved. uwyo.edu
Applications in Quantitative Analysis and Mass Spectrometry
In analytical chemistry, particularly in mass spectrometry, deuterated compounds like Octenol-d2 serve as excellent internal standards. thalesnano.comacs.org Mass spectrometry separates ions based on their mass-to-charge ratio. Since Octenol-d2 has a higher mass than unlabeled octenol, it can be easily distinguished in a mass spectrum. youtube.com When a known amount of Octenol-d2 is added to a sample containing an unknown quantity of octenol, the ratio of their signals in the mass spectrometer can be used to accurately determine the concentration of the unlabeled octenol. thalesnano.com This method, known as isotope dilution mass spectrometry, is highly precise and is a gold standard for quantitative analysis. researchgate.net
Role in Metabolic Flux and Environmental Fate Studies
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism is crucial in fields like pharmacology and environmental science. acs.orgnih.gov Deuterium-labeled compounds are invaluable for these metabolic fate studies. researchgate.netmdpi.com By administering Octenol-d2, researchers can trace its journey through a biological system, identify its metabolic products, and determine its rate of clearance. clearsynth.com This information is vital for assessing the potential environmental impact and persistence of octenol. Similarly, in metabolic flux analysis, deuterium labeling helps to map the flow of atoms through metabolic pathways, providing a dynamic picture of cellular metabolism. silantes.com
Overview of Current Research Landscape for Deuterated Organic Compounds
The field of deuterated organic compounds is a rapidly expanding area of research with significant investment from the pharmaceutical and life science industries. globalgrowthinsights.comdatahorizzonresearch.com The global market for deuterated compounds was valued at approximately $300 million in 2023 and is projected to double by 2033. datahorizzonresearch.com This growth is driven by the increasing demand for these compounds in drug discovery and development, where they are used to improve the metabolic stability and pharmacokinetic profiles of drug candidates. globalgrowthinsights.comdatahorizzonresearch.com
Properties
CAS No. |
255374-98-2 |
|---|---|
Molecular Formula |
C8H14D2O |
Molecular Weight |
130.23 |
Purity |
95% min. |
Synonyms |
Octenol - d2 |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Octenol D2
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
The synthesis of Octenol-d2 can be achieved through several strategic approaches that allow for the precise introduction of deuterium atoms into the molecular structure. These methods range from direct exchange reactions on the parent molecule to the construction of the carbon skeleton using deuterated building blocks.
Strategies for Site-Specific Deuteration of Octenol
Site-specific deuteration is crucial for probing reaction mechanisms or understanding metabolic pathways. For a molecule like 1-octen-3-ol (B46169), with its allylic alcohol functionality, several positions are amenable to deuteration.
One effective strategy involves the use of transition metal catalysts. For instance, nickel-catalyzed asymmetric transfer hydrogenation of α,β-unsaturated ketimines using deuterated alcohols like 2-propanol-d8 (B1362042) has been shown to be effective for the C1-selective deuteration of chiral allylic amines. organic-chemistry.org A similar approach could be adapted for 1-octen-3-one (B146737), the ketone precursor to octenol, followed by reduction to yield C1-deuterated octenol.
Another approach is the deconstructive deuteration of molecules containing a ketone functionality. This method uses a traceless activating group to achieve site-selective mono-, di-, or tri-deuteration at specific alkyl positions. By starting with a suitable ketone precursor to octenol, this strategy could be employed to introduce deuterium at specific locations on the alkyl chain.
Furthermore, photocatalytic methods offer a mild and regioselective approach. For example, the deuteration of α-thio C(sp3)-H bonds has been achieved with high regioselectivity using an organic photocatalyst and D₂O. chemrxiv.org While not directly applicable to the C-H bonds in octenol, this highlights the potential of photocatalysis for targeted deuteration.
A general overview of site-specific deuteration strategies is presented in the table below.
| Deuteration Strategy | Target Position | Reagents and Conditions | Potential Applicability to Octenol |
| Catalytic Transfer Hydrogenation | C1 | Ni(OTf)₂ / Chiral Ligand, 2-propanol-d8 | Applicable to 1-octen-3-one precursor |
| Deconstructive Deuteration | Alkyl Chain | Cu-catalyst, MPHA, D₂O | Applicable to ketone precursors of octenol |
| Photocatalytic H/D Exchange | α to a functional group | Organic photocatalyst, D₂O, light | Potentially adaptable for specific C-H bonds |
Hydrogen/Deuterium Exchange Reactions for Octenol
Hydrogen/deuterium (H/D) exchange reactions represent a straightforward method for introducing deuterium into a molecule by replacing hydrogen atoms with deuterium from a deuterium source, typically heavy water (D₂O). chemrxiv.org These reactions can be catalyzed by acids, bases, or transition metals. nih.govnih.gov
For allylic alcohols like 1-octen-3-ol, transition metal catalysis is a promising approach. Ruthenium complexes, for example, have been shown to be effective catalysts for H/D exchange in various organic molecules, including those with olefinic and alkyl functionalities, using D₂O as the deuterium source. uni-koeln.debohrium.comresearchgate.netnih.gov The mechanism often involves the formation of a metal-hydride (or deuteride) species and reversible insertion of the olefin into the Ru-D bond, allowing for the exchange of protons on both the double bond and the alkyl chain. bohrium.com
Palladium- and platinum-based catalysts are also widely used for H/D exchange. For instance, deuteration of allyl alcohol has been achieved using palladium or platinum on carbon (Pd/C or Pt/C) under a deuterium gas atmosphere. This method could potentially be applied to 1-octen-3-ol, although control over the extent and position of deuteration would be a key consideration.
The table below summarizes common catalytic systems for H/D exchange.
| Catalyst System | Deuterium Source | Typical Substrates | Potential for Octenol Deuteration |
| Ruthenium Complexes | D₂O | Arenes, Heteroarenes, Olefins | High potential for deuterating the olefinic and alkyl portions |
| Palladium/Carbon (Pd/C) | D₂ gas | Alkenes, Alkynes | Potential for deuteration, selectivity may be a challenge |
| Platinum/Carbon (Pt/C) | D₂ gas | Alkenes, Alkynes | Similar to Pd/C, with potential for broad deuteration |
Precursor-Based Synthetic Routes utilizing Deuterated Intermediates
A highly controlled method for producing Octenol-d2 involves the synthesis from deuterated precursors. This "bottom-up" approach ensures that the deuterium atoms are located at specific, predetermined positions in the final molecule.
A practical synthesis of deuterated 1-octen-3-ol has been reported starting from deuterated 1-octen-3-one. imreblank.ch The synthesis of [1,2-²H₂]-1-octen-3-one and [1,1,2-²H₃]-1-octen-3-one can be achieved, and subsequent selective reduction of the carbonyl group yields the corresponding deuterated 1-octen-3-ol. imreblank.chnih.gov This reduction can be performed using various reducing agents, with yields reported to be over 90%. nih.gov
Another precursor-based route involves the Grignard reaction. The reaction of a suitable deuterated Grignard reagent with acrolein, or a deuterated acrolein with a non-deuterated Grignard reagent, can be envisioned for the synthesis of specifically labeled Octenol-d2. The standard synthesis of 1-octen-3-ol via the Grignard reaction of amyl iodide with acrolein is a well-established procedure. nih.govwikipedia.org
A synthesis of deuterated derivatives of 2-hydroxy-3-octanone and 2,3-octanediol, structurally related to 1-octen-3-ol, was achieved starting from a Wittig reaction between hexanal (B45976) and an ylide derived from D₅-iodoethane. nih.gov This demonstrates the feasibility of incorporating deuterium early in the synthetic sequence to achieve a specific labeling pattern.
The following table outlines precursor-based synthetic routes.
| Deuterated Precursor | Reaction Type | Product |
| Deuterated 1-octen-3-one | Reduction | Deuterated 1-octen-3-ol |
| Deuterated Grignard Reagent / Acrolein | Grignard Reaction | Site-specifically deuterated 1-octen-3-ol |
| Deuterated Alkyl Halide / Hexanal | Wittig Reaction followed by further steps | Specifically labeled octenol analogue |
Enantioselective Synthesis of Chiral Octenol-d2 Isomers
1-Octen-3-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. wikipedia.org The synthesis of enantiomerically pure deuterated octenol is essential for stereospecific studies.
Methods for Obtaining (R)- and (S)-Octenol-d2
A common and effective method for obtaining enantiomerically pure forms of chiral alcohols is through enzyme-catalyzed kinetic resolution of the corresponding racemate. This technique has been successfully applied to 1-octen-3-ol. In one reported procedure, racemic 1-octen-3-ol is subjected to acetylation catalyzed by an enzyme. One enantiomer is preferentially acetylated, allowing for the separation of the unreacted alcohol (one enantiomer) from the acetylated product (the other enantiomer). Subsequent deacetylation of the ester yields the other enantiomer in high enantiomeric excess. This method has been used to produce both (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol with high purity. nih.gov This approach can be directly applied to racemic Octenol-d2.
The "deuterium-enabled chiral switching" (DECS) concept highlights that deuterium incorporation can stabilize chiral centers that are prone to racemization, allowing for the separation and characterization of stable, pure enantiomers. diva-portal.org
Key methods for obtaining chiral Octenol-d2 are summarized below.
| Method | Description | Starting Material | Product |
| Enzymatic Kinetic Resolution | Selective enzymatic acetylation of one enantiomer of a racemic mixture. | Racemic Octenol-d2 | (R)-Octenol-d2 and (S)-Octenol-d2 |
| Asymmetric Hydrogenation | Reduction of an α,β-unsaturated ketone with a chiral catalyst. | Deuterated 1-octen-3-one | (R)- or (S)-Octenol-d2 (depending on catalyst) |
Stereochemical Purity and Isotopic Enrichment Assessment
The characterization of synthesized Octenol-d2 is critical to confirm its structural integrity, stereochemical purity, and the extent of deuterium incorporation. A combination of analytical techniques is typically employed for this purpose.
Isotopic Enrichment is commonly determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.org High-resolution mass spectrometry (HRMS) can distinguish between molecules with very small mass differences, allowing for the accurate determination of the distribution of different isotopologues (molecules that differ only in their isotopic composition). By comparing the measured isotopic distribution with the theoretical distribution for a given level of enrichment, the isotopic purity can be calculated. ¹H NMR can be used to quantify deuterium incorporation by observing the decrease in the integral intensity of the proton signal at the deuterated position relative to a non-deuterated signal in the same molecule. nih.gov ²H NMR can also be used to directly observe the deuterium signals.
Stereochemical Purity , or enantiomeric excess (ee), is typically determined by chiral chromatography, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. nih.govnih.gov This technique separates the enantiomers, and the ratio of their peak areas gives the enantiomeric excess. Polarimetry, which measures the rotation of plane-polarized light by a chiral compound, can also be used to assess stereochemical purity, provided the specific rotation of the pure enantiomer is known. nih.gov
The following table outlines the primary analytical methods for characterization.
| Analytical Technique | Parameter Assessed | Key Information Provided |
| Mass Spectrometry (MS/HRMS) | Isotopic Enrichment | Distribution of isotopologues, calculation of isotopic purity |
| Nuclear Magnetic Resonance (NMR) | Isotopic Enrichment & Structure | Quantification of deuterium incorporation, confirmation of deuteration site |
| Chiral GC/HPLC | Stereochemical Purity | Separation of enantiomers, determination of enantiomeric excess |
| Polarimetry | Stereochemical Purity | Measurement of optical rotation |
Analytical Characterization of Synthesized Octenol-d2 Products
Following the synthesis of Octenol-d2, a thorough analytical characterization is necessary to confirm its identity, purity, and isotopic distribution. This typically involves a combination of chromatographic and spectroscopic techniques.
Isotopic Purity Determination
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of isotopic labels. For Octenol-d2, this would be the proportion of molecules that contain exactly two deuterium atoms. The determination of isotopic purity is critical, especially when the compound is used as an internal standard for quantitative analysis. lgcstandards.com
High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful technique for determining isotopic purity. almacgroup.comresearchgate.net Time-of-flight (TOF) mass spectrometers are particularly useful due to their high mass accuracy and resolution, which allows for the separation of isotopologues (molecules that differ only in their isotopic composition). almacgroup.com
The process generally involves:
Separation: The synthesized Octenol-d2 is first purified using a chromatographic method like UHPLC to separate it from any impurities. almacgroup.com
Mass Spectral Analysis: The purified compound is then introduced into the mass spectrometer. A background spectrum is typically subtracted to reduce noise. almacgroup.com
Isotope Peak Integration: The mass spectrum will show a cluster of peaks corresponding to the unlabeled compound and its various isotopologues. The extracted ion chromatogram (EIC) for each relevant isotope is integrated to determine its peak area. almacgroup.com
Purity Calculation: The isotopic purity is calculated from the relative intensities of the isotopologue peaks after correcting for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C). researchgate.net
The acceptable level of isotopic purity depends on the application. For use as an internal standard, a low percentage of the unlabeled molecule is desirable to avoid interference and complex correction calculations. lgcstandards.com
Table 1: Example Data for Isotopic Purity Determination
| Isotopologue | Measured m/z | Corrected Intensity (Arbitrary Units) | Molar Ratio (%) |
| d0 (Unlabeled) | 128.1201 | 1,500 | 1.5 |
| d1 | 129.1264 | 3,500 | 3.5 |
| d2 (Target) | 130.1327 | 94,000 | 94.0 |
| d3 | 131.1390 | 1,000 | 1.0 |
This table presents hypothetical data for illustrative purposes.
Positional Isotopic Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the position of isotopes. Specifically, deuterium (²H) NMR can directly detect the deuterium nuclei and their chemical environment. Alternatively, proton (¹H) NMR can be used to infer the positions of deuterium by observing the disappearance or splitting of proton signals at the sites of deuteration. mdpi.com
High-resolution mass spectrometry can also provide information about the position of isotopes by analyzing the fragmentation patterns of the molecule. The masses of the fragment ions can reveal which parts of the molecule contain the deuterium labels.
For example, in propane, the hydrogen isotope fractionation between the central and terminal positions can be determined using high-resolution molecular mass spectrometry, providing information about the formation and destruction pathways of the molecule. A similar approach could be applied to analyze the positional distribution of deuterium in Octenol-d2 by examining the fragmentation of the molecular ion in the mass spectrometer.
Table 2: Hypothetical Positional Isotopic Distribution of Octenol-d2
| Deuterium Position | Percentage of d2-Isotopologues |
| C1, C2 | 5% |
| C3, C4 | 85% |
| C1, C3 | 7% |
| Other | 3% |
This table presents hypothetical data to illustrate the concept of positional distribution. The specific positions would depend on the synthetic route.
Advanced Analytical Methodologies Utilizing Octenol D2 As a Research Tool
Mass Spectrometry (MS)-Based Approaches for Octenol-d2 Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In conjunction with deuterated standards like Octenol-d2, it provides high accuracy and sensitivity for various applications.
Quantification of Octenol-d2 as an Internal Standard in Complex Matrices
Stable isotope dilution analysis (SIDA) using deuterated compounds as internal standards is a preferred method for accurate quantification in complex matrices. itrcweb.org This approach compensates for sample preparation losses and matrix effects, which can interfere with the analysis. itrcweb.orgcerilliant.com The use of deuterated internal standards, such as Octenol-d2, is advantageous because they are not naturally present in samples, thus avoiding potential interferences. uc.edu
Applications in Environmental Monitoring Studies
In environmental monitoring, accurate quantification of volatile organic compounds (VOCs) is crucial. Gas chromatography-mass spectrometry (GC-MS) is a standard method for this purpose. mjcce.org.mk The use of deuterated internal standards, like 1,4-dioxane-d8, improves the precision and accuracy of these measurements by correcting for extraction and analysis inefficiencies. itrcweb.org For instance, in the analysis of VOCs in ambient air, using an internal standard like anisole (B1667542) has been shown to be a reliable alternative to external standard calibration. mjcce.org.mk Similarly, deuterated compounds are employed for the quantification of VOCs in milk, allowing for the study of seasonal variations and the impact of air pollution. researchgate.net The stable isotope dilution technique with GC-MS has also been successfully applied to determine the levels of geosmin (B144297) and 2-methylisoborneol, common taste and odor compounds, in water samples. researchgate.net
Table 1: Application of Deuterated Internal Standards in Environmental Analysis
| Analytical Method | Analyte(s) | Internal Standard(s) | Matrix | Key Findings |
| GC-MS | Volatile Organic Compounds (VOCs) | Anisole | Urban Air | Provided a reliable and convenient alternative to external standard calibration. mjcce.org.mk |
| GC-MS | Volatile Organic Compounds (VOCs) | Deuterated compounds | Milk | Enabled monitoring of seasonal variations and air pollution impact. researchgate.net |
| GC-HRMS | Geosmin, 2-Methylisoborneol | d3-geosmin, d3-2-MIB | Water | Increased productivity and precision compared to external standard methods. researchgate.net |
| LC-MS | Phenolic Xenoestrogens | 13C12-BPA, m-OP-d5, etc. | Indoor Air | Allowed for sensitive and selective determination of low analyte levels. nih.gov |
Applications in Biological Sample Analysis (Non-Human)
In the analysis of biological samples, deuterated internal standards are essential for achieving accurate quantitative results. For example, in the study of volatile organic compounds emitted from leather, a headspace solid-phase microextraction (HS-SPME)-GC-MS method using a deuterated internal standard was developed for qualitative and semi-quantitative analysis. uc.edu This approach avoids interference from compounds that may naturally be present in the samples. uc.edu Furthermore, the analysis of pesticides and mycotoxins in different cannabis matrices benefits from the use of deuterated analogues as internal standards to mitigate matrix effects and improve quantitative accuracy. lcms.cz The use of stable isotope-labeled internal standards is also a key component in metabolomics research to track metabolic fluxes in vivo. escholarship.org
Metabolite Identification and Profiling using Octenol-d2 as a Tracer
Isotope tracing is a powerful technique for elucidating metabolic pathways. bitesizebio.com By introducing a labeled compound, such as Octenol-d2, into a biological system, researchers can track the metabolic fate of the compound and identify its downstream metabolites. bitesizebio.com Mass spectrometry-based metabolomics can then be used to measure the mass isotopomer distributions (MIDs) of metabolites. biorxiv.org This information provides insights into the biochemical origin and synthesis pathways of these molecules. biorxiv.org This approach is particularly effective for small molecules and is complementary to MS2-based identification methods, which primarily provide structural information. biorxiv.org
Development of Novel High-Sensitivity Detection Methods
The development of highly sensitive detection methods is crucial for identifying and quantifying trace amounts of substances. In the context of octenol, research has focused on developing biosensors with high sensitivity. For example, surface acoustic wave (SAW) biosensors coated with odorant-binding proteins have demonstrated the ability to detect octenol at low ppm levels and discriminate it from other volatile compounds. mdpi.com Another approach involves fluorescence-displacement assays using molecularly imprinted polymers, which have shown promise for the sensitive detection of algal metabolites like geosmin and 2-methylisoborneol. researchgate.net While not directly involving Octenol-d2, these advancements in sensor technology could potentially be adapted for its specific and sensitive detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. In the context of deuterated compounds, NMR plays a crucial role in verifying the level and position of deuterium (B1214612) incorporation. ansto.gov.au
Deuterated solvents are commonly used in NMR analysis to avoid interference from the solvent's hydrogen atoms in the 1H NMR spectrum. tcichemicals.com The deuterium nucleus (²H) has a different resonance frequency than protons (¹H), making it "invisible" in a standard ¹H NMR experiment. wordpress.com This allows for a clear observation of the signals from the analyte.
Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei in a molecule, providing information about the deuteration sites. spectralservice.de By comparing the integrals of the signals in the ¹H and ²H NMR spectra, it is possible to calculate the degree of deuteration at different positions within the molecule. spectralservice.de This is a critical quality control step in the synthesis of deuterated standards like Octenol-d2 to ensure their isotopic purity. ansto.gov.au The combination of ¹H, ²H, and ¹³C NMR provides a comprehensive characterization of deuterated compounds. ansto.gov.au
Elucidation of Molecular Structure and Conformation
Determining the precise three-dimensional structure and preferred conformations of a molecule is crucial for understanding its chemical behavior and biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational methods like molecular mechanics (MM), are central to this endeavor. researchgate.netrsc.orgnih.gov In the study of 1-octen-3-ol (B46169), these methods reveal the complex interplay of rotational isomers (conformers) that the molecule can adopt. googleapis.comscribd.com
The use of Octenol-d2 significantly enhances the precision of NMR-based structural analysis. The introduction of a deuterium atom provides a specific probe within the molecule. For instance, in ¹H NMR, the replacement of a proton with a deuteron (B1233211) simplifies the spectrum by removing a signal and its associated couplings, which can be instrumental in assigning the remaining proton signals, especially in complex regions of the spectrum. researchgate.net Furthermore, theoretical analyses using MM, molecular dynamics (MD), and quantum mechanics (QM) can predict the most stable conformers of 1-octen-3-ol derivatives. nih.gov Comparing the predicted structures with experimental NMR data from both the deuterated and non-deuterated forms allows for a more robust validation of the conformational models.
Investigation of Isotope Effects on Chemical Shifts
When a hydrogen atom is replaced by deuterium, it induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. This effect is a sensitive probe of the electronic and vibrational environment around the substitution site. The substitution of a proton with a deuteron in a molecule leads to a shortening of the C-D bond compared to the C-H bond, which in turn alters the shielding of adjacent nuclei.
In ¹³C NMR spectroscopy of Octenol-d2, the carbon atoms near the C-2 deuterium label will exhibit these isotope shifts, typically appearing slightly upfield (at a lower chemical shift value) compared to the unlabeled compound. acs.org The magnitude of this shift, denoted as nΔC(D) where 'n' is the number of bonds separating the observed carbon from the deuterium, provides valuable structural information. The one-bond isotope effect (¹ΔC(D)) is the largest, while two-bond (²ΔC(D)) and longer-range effects are progressively smaller but can be highly dependent on the molecule's conformation, such as the dihedral angle between the atoms. By precisely measuring these shifts in Octenol-d2, researchers can confirm spectral assignments and gain detailed information about the molecule's preferred conformation in solution. scispace.compreprints.org
| Carbon Atom | Hypothetical δ in 1-Octen-3-ol (ppm) | Expected Isotope Shift in Octenol-d2, nΔC(D) (ppm) | Notes |
|---|---|---|---|
| C-1 | 115.0 | -0.10 to -0.15 | Two-bond effect (²ΔC(D)), typically negative (upfield shift). |
| C-2 | 139.7 | -0.3 to -0.6 | One-bond effect (¹ΔC(D)), largest upfield shift. |
| C-3 | 73.5 | -0.05 to -0.10 | Two-bond effect (²ΔC(D)), negative shift. |
| C-4 | 34.0 | -0.01 to -0.03 | Three-bond effect (³ΔC(D)), smaller and angle-dependent. |
| C-5 | 24.5 | < -0.01 | Four-bond effect, typically negligible. |
| C-6 | 31.3 | ~0 | Effect is generally not observed over more than 4 bonds. |
| C-7 | 22.0 | ~0 | Effect is generally not observed over more than 4 bonds. |
| C-8 | 13.3 | ~0 | Effect is generally not observed over more than 4 bonds. |
Real-Time Monitoring of Biochemical Reactions
Understanding the dynamics of how a molecule interacts with a biological system is a key area of research. Real-time monitoring of biochemical reactions, such as enzyme-catalyzed degradation or the binding of a molecule to a receptor, provides invaluable kinetic data. Biosensors are a leading technology for this purpose, often utilizing biological recognition elements like proteins to detect specific target molecules. mdpi.comsci-hub.se
For 1-octen-3-ol, biosensors have been developed using odorant-binding proteins (OBPs) or specific olfactory receptors (ORs) as the sensing component. researchgate.netbiorxiv.orgsemanticscholar.org These proteins have a high affinity and specificity for octenol, and their interaction can be converted into a measurable signal (e.g., electrical or optical), allowing for the real-time detection of the compound. semanticscholar.orgpremc.org In such experiments, Octenol-d2 plays a critical role as an internal standard for quantification, particularly when coupled with mass spectrometry. By adding a known amount of Octenol-d2 to the system, researchers can use the distinct mass difference between the labeled and unlabeled compound to accurately calculate the concentration of native octenol as it changes over time. This approach is essential for precise kinetic studies of octenol's metabolism or its interaction with receptors, as it corrects for variations in sample preparation and instrument response.
Isotope Ratio Mass Spectrometry (IRMS) Applications
Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique used to measure the relative abundance of isotopes in a given sample with extremely high precision. Unlike conventional mass spectrometry that identifies molecules by their mass-to-charge ratio, IRMS determines the ratio of a heavy stable isotope to its lighter, more abundant counterpart (e.g., ²H/¹H or ¹³C/¹²C). This makes it an ideal tool for tracer studies, where an isotopically labeled compound like Octenol-d2 is introduced into a system to track its movement and transformations. researchgate.net
| Principle/Application | Description |
|---|---|
| Isotopic Labeling | A compound of interest is synthesized with an enriched amount of a heavy stable isotope (e.g., Deuterium in Octenol-d2), creating a distinct isotopic signature. |
| Tracing Pathways | The labeled compound is introduced into a system (environmental, biological). Its movement is tracked by measuring the isotopic ratio in samples taken from different locations or times. |
| Quantifying Fluxes | By measuring the dilution of the isotopic label over time, the rate of transfer, uptake, or degradation (flux) of the compound can be calculated. |
| Source Apportionment | Helps distinguish between the introduced labeled compound and the naturally occurring (unlabeled) compound, allowing for precise tracking of the substance from a specific source. |
Tracing Environmental Pathways of Octenol-d2
1-octen-3-ol is a volatile organic compound (VOC) that is naturally emitted by fungi and plants and is also used in commercial lures to attract insects. researchgate.netbatrachos.com Its release into the environment means it is subject to various transport and degradation processes in the air, soil, and water. Understanding these environmental pathways is important for assessing its ecological impact.
Octenol-d2 is an ideal tracer for these studies. In a controlled experiment, a known quantity of Octenol-d2 can be introduced into a specific environment, such as a soil microcosm or an atmospheric chamber. By collecting samples over time and analyzing them with IRMS, scientists can track the movement of the deuterium label. For example, they can measure the ²H/¹H ratio in air samples downwind from the release point to determine atmospheric dispersion rates. Similarly, analyzing the isotope ratio in soil and water samples can reveal how quickly octenol leaches through the soil profile or is degraded by microbial action. epa.gov This method allows researchers to distinguish the experimental octenol from any pre-existing, unlabeled octenol, providing a clear picture of its environmental fate. core.ac.uk
Studies of Biogeochemical Cycles
Biogeochemical cycles describe the movement and transformation of chemical elements through the Earth's living (biotic) and non-living (abiotic) components. researchgate.net As an organic molecule, 1-octen-3-ol is a participant in the carbon cycle. When released into the soil, it is consumed by a variety of microorganisms that use it as a carbon source. verwertungsverbund-mv.deuevora.pt This process is a key step in the decomposition of organic matter and the recycling of nutrients. researchgate.net
Biological and Ecological Research Applications of Octenol D2 Non Human, Mechanistic Focus
Neuroethological Investigations of Chemosensory Systems
Neuroethology, the study of the neural basis of natural behavior, extensively utilizes Octenol-d2 to investigate how insects and other organisms perceive and process chemical information from their environment. sci-hub.se The isotopic labeling of octenol provides a unique tracer to follow the molecule's journey from the external world to the activation of specific neural pathways.
At the core of an insect's sense of smell are odorant receptors (ORs), proteins that bind to specific odor molecules and initiate a neural signal. mdpi.comnih.gov Research has shown that insect ORs are typically composed of a variable, odorant-sensing subunit and a conserved co-receptor called Orco. sdbonline.orgscience.gov The interaction between an odorant and an OR is a critical first step in olfactory perception.
Studies using isotopically labeled compounds like Octenol-d2 help to elucidate the precise nature of this binding. By tracking the labeled molecule, researchers can gain insights into the binding pocket of the receptor and the specific amino acid residues involved in the interaction. For instance, functional studies on the octenol receptor in the yellow fever mosquito, Aedes aegypti, have revealed high selectivity for the (R)-enantiomer of 1-octen-3-ol (B46169). nih.govnih.gov Such specificity suggests a finely tuned binding site. The use of structural analogs and labeled compounds in these studies helps to map the chemical features necessary for receptor activation. frontiersin.orgdtic.mil While direct studies detailing the use of Octenol-d2 in defining these binding mechanisms are emerging, the principle is well-established in pharmacological and neurobiological research. The structural basis of odorant recognition is a key area of investigation, with cryo-electron microscopy now providing atomic-level views of odorant-receptor complexes. nih.gov
Electrophysiology provides a direct measure of the electrical activity of neurons, offering a real-time view of how the nervous system responds to sensory stimuli. Techniques like single-sensillum recording (SSR) and electroantennography (EAG) are commonly employed to study insect olfactory responses.
Dose-dependent response curves generated from these electrophysiological recordings reveal the sensitivity and specificity of the olfactory system to different concentrations of a given odorant. researchgate.net
Before an odorant molecule can reach an olfactory receptor, it must traverse the aqueous sensillum lymph that bathes the dendrites of the ORNs. mdpi.com This is facilitated by small, soluble proteins known as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). nih.govplos.org These proteins are thought to bind to hydrophobic odorants and transport them to the ORs. nih.gov
The precise role of OBPs and CSPs in olfactory coding is still under investigation, with some studies suggesting they play a role in filtering or selecting odorants, while others propose a more general solubilizing function. mdpi.complos.org Competitive binding assays are a common in vitro method to study the affinity of these proteins for various ligands. researchgate.net In these assays, a fluorescent probe is displaced by a competing ligand, allowing for the calculation of binding affinities. The use of Octenol-d2 in such assays can provide a stable, identifiable ligand to precisely measure its interaction with different OBPs and CSPs. This can help to determine which of these proteins are specifically involved in the perception of octenol.
The following table summarizes the key proteins involved in the chemosensory perception of odorants like octenol in insects:
| Protein Type | Function | Location |
| Odorant Receptors (ORs) | Bind to specific odorants, initiating a neural signal. | Membrane of Olfactory Receptor Neurons (ORNs) |
| Olfactory Receptor Co-receptor (Orco) | Forms a heteromeric ion channel with the OR subunit. | Membrane of Olfactory Receptor Neurons (ORNs) |
| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic odorants through the sensillum lymph. | Sensillum Lymph |
| Chemosensory Proteins (CSPs) | Similar function to OBPs, involved in chemoreception. | Sensillum Lymph |
This table provides a generalized overview of the proteins involved in insect chemosensation.
To isolate and study the function of specific olfactory proteins in a controlled environment, researchers utilize in vitro and ex vivo techniques. nih.gov Heterologous expression systems, such as Xenopus oocytes or cultured insect cells, are powerful tools in this regard. nih.govresearchgate.net In these systems, a specific OR, along with its co-receptor Orco, can be expressed on the surface of the cell. By applying potential ligands like Octenol-d2 and measuring the resulting cellular response (e.g., an ionic current or a change in intracellular calcium), scientists can directly assess the receptor's sensitivity and specificity.
These assays have been instrumental in deorphanizing ORs, meaning they have helped to identify the specific odorants that activate previously uncharacterized receptors. For example, the Aedes aegypti octenol receptor, AaegOR8, was functionally characterized using a Xenopus oocyte expression system, which confirmed its high sensitivity to (R)-(-)-1-octen-3-ol. nih.gov The use of Octenol-d2 in these assays can provide a stable and unambiguous ligand for detailed pharmacological characterization of the receptor.
Molecular Characterization of Octenol-d2 Interaction with Chemosensory Proteins (e.g., OBPs, CSPs)
Mechanistic Studies of Octenol-d2 in Insect Behavioral Ecology
The behavioral responses of insects to chemical cues are the ultimate output of the underlying neurophysiological processes. esf.orgfrontiersin.org Understanding the mechanisms that drive these behaviors is a central goal of insect behavioral ecology.
1-Octen-3-ol is a well-known attractant for many species of blood-feeding insects, such as mosquitoes. science.gov However, the same compound can be a repellent for other insects. The use of Octenol-d2 in behavioral and neurophysiological experiments can help to dissect the receptor-level mechanisms that determine whether an insect is attracted or repelled.
For example, by combining behavioral assays with electrophysiological recordings from specific ORNs, researchers can correlate the activation of certain receptors with either attraction or repellency. It has been shown that some insect repellents, which are structurally dissimilar to octenol, can still act on the octenol receptor, suggesting allosteric modulation. dtic.milfrontiersin.org The functional conservation of the octenol receptor (OR8) even in non-blood-feeding mosquitoes suggests that the ecological context in which the receptor operates has diverged over evolutionary time. nih.gov
The following table outlines the typical responses of different insect groups to 1-octen-3-ol, highlighting the diverse behavioral outcomes mediated by the olfactory system:
| Insect Group | Typical Behavioral Response to 1-Octen-3-ol |
| Hematophagous Mosquitoes (e.g., Aedes aegypti) | Attraction (often in synergy with CO2) |
| Biting Flies (e.g., Tabanidae) | Attraction |
| Nectar-Feeding Mosquitoes (e.g., Toxorhynchites) | Attraction (likely for nectar sources) |
| Some Agricultural Pests | Repellency |
This table presents generalized responses, and specific reactions can vary by species and environmental context.
By using Octenol-d2 as a precise probe, researchers can continue to unravel the complex interplay between odorant receptors, neural circuits, and the resulting behaviors that are so critical for the survival and ecological success of insects.
Olfactory Pathway Processing and Integration in Model Organisms
The processing of olfactory information, such as the scent of 1-octen-3-ol, begins in the peripheral olfactory organs—antennae, maxillary palps, and proboscis in insects like mosquitoes. nih.gov These organs house olfactory receptor neurons (ORNs) that detect airborne odorants. nih.govscienceopen.com The olfactory pathway can be summarized as a progression from olfactory receptor cells to olfactory nerves, then to the olfactory bulb, through the olfactory tract and striae, and finally to the olfactory cortex for processing. kenhub.com
In model organisms such as the fruit fly, Drosophila melanogaster, and various mosquito species, the integration of odorant signals like octenol is a complex process. When an odorant molecule binds to an olfactory receptor (OR), it triggers a signal transduction cascade within the ORN. This signal is then relayed to the antennal lobe (in insects) or the olfactory bulb (in vertebrates), which are the primary centers for processing olfactory information. nih.govkenhub.com Within these structures, axons from ORNs that express the same type of receptor converge into distinct spherical structures called glomeruli. kenhub.com This organization creates a specific pattern of glomerular activation for each odor, forming a neural map of the scent.
While direct studies on Octenol-d2 are not prevalent, the fundamental principles of olfactory processing suggest that its pathway would be identical to that of unlabeled octenol. The substitution of hydrogen with deuterium (B1214612) does not alter the molecule's shape or the chemical properties necessary for binding to its specific olfactory receptor. Therefore, Octenol-d2 would activate the same ORNs and elicit the same downstream neural signaling cascade. The primary utility of the deuterated form in this context lies in its potential as a tracer in metabolic studies of the olfactory system, allowing researchers to track its fate without altering the initial sensory perception.
Studies on the mosquito Aedes aegypti have shown that the sensitivity of ORNs to octenol increases in the days following emergence, a change that correlates with increased expression of odorant receptor genes. nih.govscienceopen.comnih.govresearchgate.net This developmental maturation of the peripheral sensory system is crucial for host-seeking behaviors. nih.govscienceopen.com The central olfactory system also undergoes temporal changes, affecting how octenol signals are integrated with other cues like carbon dioxide. nih.govscienceopen.comresearchgate.net
Comparative Studies of Octenol-d2 Perception Across Species
The perception of 1-octen-3-ol varies significantly across different species, particularly within the diverse family of mosquitoes (Culicidae). These differences are rooted in the genetic makeup of their olfactory systems and their ecological niches. While direct comparative studies on Octenol-d2 are limited, the extensive research on octenol provides a strong basis for understanding how its deuterated analog would be perceived.
For instance, many mosquito species that are attracted to mammals, such as Aedes vexans, Aedes sollicitans, and Anopheles species, show a synergistic increase in attraction when octenol is combined with carbon dioxide. biodiversitylibrary.orgnih.gov In contrast, some Culex species, which may prefer avian hosts, show little to no increased attraction to octenol, and in some cases, are even repelled by it. biodiversitylibrary.orgnih.gov The strongly anthropophilic species Aedes aegypti and Anopheles stephensi are attracted to octenol, a compound found in mammalian skin volatiles. nih.gov
These behavioral differences are underpinned by the diversity of olfactory receptors across species. Highly conserved receptors, such as OR2 and OR10, which detect indole (B1671886) and skatole, are found across various mosquito species, suggesting an ancient and crucial ecological role. nih.govresearchgate.net However, the receptors specific to octenol and their expression patterns can vary, leading to the observed differences in attraction.
The use of Octenol-d2 in comparative studies would be valuable for investigating species-specific metabolic degradation of this important kairomone. Since the initial perception and behavioral response are expected to be the same as for unlabeled octenol, any observed differences in the persistence or metabolic fate of Octenol-d2 among species could be directly attributed to variations in their metabolic enzymes.
Table 1: Comparative Behavioral Responses to Octenol in Various Mosquito Species
| Species | Response to Octenol Alone | Response to Octenol + CO2 | Host Preference (General) |
|---|---|---|---|
| Aedes aegypti | Attraction | Synergistic Attraction | Mammalian/Human nih.gov |
| Aedes vexans | Low Attraction | Synergistic Attraction | Mammalian nih.gov |
| Anopheles gambiae | Variable | Synergistic Attraction | Mammalian/Human |
| Culex pipiens | Low Attraction/Neutral | Additive Effect | Avian/Mammalian nih.govnih.gov |
| Culex quinquefasciatus | Repulsion | Decreased Attraction | Avian nih.gov |
This table is generated based on findings for 1-octen-3-ol, with the expectation that Octenol-d2 would elicit similar initial behavioral responses.
Biotransformation and Metabolism Pathways (Non-Human Organisms)
The biotransformation of xenobiotics like 1-octen-3-ol is a critical process in many organisms for detoxification and elimination. The introduction of a deuterium atom in Octenol-d2 provides a powerful tool to study these metabolic pathways.
Enzymatic Degradation of Octenol-d2 in Microorganisms and Invertebrates
In both microorganisms and invertebrates, the enzymatic degradation of alcohols like octenol typically involves oxidation. This process is often initiated by alcohol dehydrogenases, which convert the alcohol to an aldehyde or ketone. Subsequent oxidation by aldehyde dehydrogenases can then convert the aldehyde to a carboxylic acid, which can enter central metabolic pathways. mdpi.com
Microorganisms, including bacteria and fungi, are known for their ability to degrade a wide range of organic compounds. mdpi.comfrontiersin.org Some have been shown to utilize plastic polymers as a carbon source through the action of extracellular enzymes. researchgate.net The degradation process often starts with enzymes like cutinases, lipases, and esterases that break down polymers into smaller, manageable molecules. mdpi.comnih.gov While octenol is not a polymer, the enzymatic principles of breaking down organic molecules are similar. Fungi, in particular, have been identified for their ability to degrade complex organic molecules, and it is plausible that various soil and marine fungi could metabolize octenol and its deuterated form. researchgate.net
In invertebrates such as insects, detoxification enzymes like cytochrome P450s, glutathione (B108866) S-transferases, and carboxylesterases play a major role in metabolizing xenobiotics. These enzymes are crucial for breaking down insecticides and plant secondary metabolites. It is highly probable that these same enzyme systems are responsible for the degradation of octenol.
Identification of Deuterated Metabolites and Intermediates
The use of deuterated compounds like Octenol-d2 is instrumental in metabolic studies because the deuterium label allows for the tracking of the molecule and its metabolites using techniques like mass spectrometry. nih.gov While specific studies identifying the deuterated metabolites of Octenol-d2 are not widely published, the expected metabolic pathway would mirror that of unlabeled octenol.
The initial oxidation of 1-octen-3-ol would likely produce 1-octen-3-one (B146737). The deuterium atom at the C2 position would be retained in this initial metabolite. Subsequent enzymatic reactions could lead to the reduction of the double bond or further oxidation. The identification of these deuterated metabolites can provide definitive evidence of the metabolic pathways involved and their relative importance in different organisms or tissues. isotope.com The presence of deuterated downstream products would confirm the flux through specific metabolic routes. isotope.com
Kinetic Isotope Effects in Biocatalytic Processes
A primary reason for using deuterated compounds in metabolic research is to study the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy, and reactions involving the cleavage of this bond will be slower. researchgate.netnih.gov
In the context of Octenol-d2, if the rate-limiting step of its metabolism involves the cleavage of the C-D bond at the C2 position, a primary KIE would be observed, meaning the metabolism of Octenol-d2 would be slower than that of unlabeled octenol. nih.gov This can have significant biological consequences, potentially leading to a longer half-life of the compound in the organism. juniperpublishers.com
Environmental Fate and Biogeochemical Cycling Studies with Octenol D2
Biotic Degradation Pathways of Octenol-d2
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.govresearchgate.net This is a major pathway for the removal of many organic pollutants from soil and water. researchgate.netnih.gov
Microorganisms are the primary drivers of the degradation of hydrocarbon-like compounds in the environment. nih.govresearchgate.net The rate of microbial degradation depends on various factors, including temperature, pH, oxygen availability, and the microbial community present. nih.gov Mixed microbial populations are often more effective at degrading complex organic molecules than single species. researchgate.net
For a compound like Octenol-d2, microbial degradation would likely be initiated by enzymes such as alcohol dehydrogenases or monooxygenases. These enzymes would oxidize the alcohol group to a ketone (1-octen-3-one) or hydroxylate the carbon chain. mdpi.com The presence of the double bond also provides a site for enzymatic attack. The process is expected to occur in both aerobic and anaerobic environments, though rates are typically faster under aerobic conditions. nih.gov Studies on other organic compounds have shown that microbial degradation is a key process in their removal from both river water and sediment. ajol.info The deuterated form, Octenol-d2, is expected to be degraded by the same microbial pathways as its non-deuterated counterpart, as the enzymes involved are unlikely to be significantly inhibited by the presence of deuterium (B1214612).
The microbial degradation of Octenol-d2 is expected to proceed through a series of oxidation steps. The initial products would likely result from the action of alcohol dehydrogenases and other oxidoreductases.
Table 2: Expected Microbial Degradation Products of Octenol-d2
| Parent Compound | Expected Primary Metabolite | Enzymatic Process |
|---|---|---|
| Octenol-d2 | 1-Octen-3-one-d2 | Oxidation (Alcohol Dehydrogenase) |
| 1-Octen-3-one-d2 | Further oxidized intermediates (e.g., carboxylic acids) | Various oxidoreductases |
| Final Products | Carbon dioxide, water, and biomass | Mineralization |
Following the initial oxidation to the corresponding ketone, the molecule would likely be further broken down into smaller carboxylic acids, which can then enter central metabolic cycles of the microorganisms, ultimately leading to complete mineralization to carbon dioxide and water. mdpi.com Identifying these deuterated metabolites via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is a key application of using Octenol-d2 in research.
Microbial Degradation in Soil and Aquatic Systems
Tracing Environmental Transport and Distribution Using Octenol-d2
The primary application of isotopically labeled compounds like Octenol-d2 is to serve as tracers in environmental studies. researchgate.netherts.ac.uk By introducing a known quantity of Octenol-d2 into a specific environment (such as a soil column, an aquatic microcosm, or even a section of a field), scientists can track its movement and fate over time.
Because Octenol-d2 can be distinguished from naturally occurring octenol by its higher mass, analytical techniques like GC-MS can selectively measure the concentration of the deuterated tracer. This allows for the precise determination of:
Transport: How the compound moves between different environmental compartments, such as from water into sediment or from soil into the air.
Distribution: The equilibrium partitioning of the compound between solid, liquid, and gas phases (e.g., soil/water partition coefficient).
Degradation Rates: By measuring the disappearance of the parent Octenol-d2 peak and the appearance of deuterated degradation product peaks over time, specific degradation rate constants can be calculated for various environmental conditions.
This tracer approach overcomes the major challenge of studying compounds that are also naturally produced, providing unambiguous data on the environmental behavior of the substance of interest. herts.ac.uk
Assessment of Volatilization from Environmental Compartments
Volatilization is a key process governing the distribution of semi-volatile organic compounds like 1-octen-3-ol (B46169) from terrestrial and aquatic systems into the atmosphere. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. While specific studies quantifying the volatilization rates of Octenol-d2 are not prevalent in publicly available literature, the physical properties governing this process are expected to be nearly identical to those of its non-deuterated analogue, 1-octen-3-ol. Deuteration results in a minuscule increase in molecular weight that does not significantly alter these physical-chemical properties.
1-Octen-3-ol is recognized as a volatile organic compound produced by various plants and fungi. herts.ac.uk Its use as a semiochemical in insect traps is predicated on its ability to volatilize from a dispenser and disperse into the surrounding air. epa.govresearchgate.net The release from these devices into the air is a direct demonstration of its tendency to move from a condensed phase into the gas phase. epa.govepa.gov The rate of volatilization from environmental surfaces like soil and water would be influenced by factors such as temperature, air velocity, soil moisture, and the compound's sorption to soil organic matter.
Sorption and Desorption Dynamics in Environmental Media
Sorption to soil and sediment is a critical process that influences the mobility, bioavailability, and persistence of organic compounds in the environment. This process is typically studied using batch equilibrium experiments, which measure the distribution of the compound between the solid (soil/sediment) and aqueous phases at equilibrium. epa.govnih.gov The results are often described using sorption coefficients such as the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). nih.govwhiterose.ac.uk
For a nonionic, moderately hydrophobic compound like Octenol-d2, sorption is primarily controlled by partitioning into the organic carbon fraction of soils and sediments. nih.govfrontiersin.org While specific sorption isotherms for Octenol-d2 are not documented in peer-reviewed literature, the mechanisms can be inferred from studies on other hydrophobic organic compounds. Key factors influencing the extent of sorption include the organic carbon content, clay content, and pH of the soil or sediment. whiterose.ac.ukresearchgate.netnih.gov
Desorption studies, which measure the release of the sorbed compound back into the aqueous phase, are crucial for understanding the reversibility of the sorption process. epa.govfrontiersin.org The degree of desorption hysteresis (where sorption is not fully reversible) can affect the long-term fate and transport of the compound. For Octenol-d2, it is anticipated that its sorption behavior would closely mirror that of 1-octen-3-ol, with the organic carbon content of the environmental media being the most significant predictor of its partitioning. nih.govresearchgate.net
Table 1: Factors Influencing the Sorption of Octenol-d2 in Environmental Media
| Parameter | Influence on Sorption | Rationale |
| Organic Carbon Content (%) | Positive Correlation | As a moderately hydrophobic molecule, Octenol-d2 preferentially partitions into the organic matter of soil and sediment. Higher organic carbon leads to higher sorption. frontiersin.org |
| Clay Content (%) | Minor Positive Correlation | Clay minerals can contribute to sorption, but for nonionic organic compounds, this effect is generally secondary to organic carbon partitioning. frontiersin.org |
| pH | Minimal Influence | As a neutral alcohol, the charge of Octenol-d2 does not change with environmentally relevant pH, so sorption is not strongly pH-dependent, unlike ionizable compounds. whiterose.ac.uk |
| Temperature | Negative Correlation | Sorption is typically an exothermic process. An increase in temperature generally leads to a decrease in sorption as the compound partitions back into the aqueous phase. frontiersin.org |
Water and Sediment Transport Studies
The transport of Octenol-d2 in aquatic environments is intrinsically linked to its partitioning behavior. Compounds with low sorption coefficients are more mobile and tend to remain dissolved in the water column, whereas compounds with high sorption coefficients become associated with suspended and bottom sediments. mdpi.com This association with particulate matter is a primary mechanism for the transport and eventual deposition of hydrophobic compounds in aquatic systems. researchgate.net
While specific tracer studies using Octenol-d2 for water and sediment transport were not found in the reviewed literature, the principles governing its movement can be outlined. In a riverine system, the dissolved fraction of Octenol-d2 would be transported with the flow of water. The particle-bound fraction would be transported along with suspended sediments, with its fate tied to the processes of sediment erosion, transport, and deposition. mdpi.com The use of deuterated analogues like deuterated ethanol (B145695) in studies helps to understand transport and mixing in aqueous systems, a role for which Octenol-d2 is well-suited. acs.orgwhiterose.ac.uk The ultimate distribution between the water column and sediment bed depends on the compound's sorption affinity (Koc) and the concentration of suspended solids in the water body. researchgate.net
Atmospheric Chemistry of Deuterated Alcohols
The primary chemical removal process for alcohols in the troposphere is their reaction with the hydroxyl radical (OH). scielo.brresearchgate.net Other potential atmospheric loss processes, such as photolysis and reaction with ozone or nitrate (B79036) radicals, are generally considered to be of negligible importance for saturated alcohols. scielo.br The reaction with OH radicals proceeds via hydrogen atom abstraction. researchgate.net For an alcohol like 1-octen-3-ol, abstraction can occur from a C-H bond or the O-H bond. However, kinetic studies, including those using deuterated methanol (B129727) and ethanol, have demonstrated that H-atom abstraction occurs overwhelmingly from C-H bonds, with abstraction from the O-H bond being negligible. scielo.brresearchgate.net
The substitution of hydrogen with deuterium at a specific carbon position, as in Octenol-d2, has a significant impact on the rate of this reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a kinetic isotope effect (KIE), where the rate of H-atom abstraction is faster than the rate of D-atom abstraction at the same position. acs.org
For example, studies with deuterated ethanol have shown a strong KIE, where the reaction rate of alcohol dehydrogenase was slowed when deuterium was placed on the carbon adjacent to the hydroxyl group. acs.org In atmospheric reactions with OH radicals, this means that the rate of oxidation for a deuterated alcohol will be slower than for its non-deuterated counterpart if the deuteration is at a site of H-atom abstraction. acs.org The α-hydroxyalkyl radical formed after H-atom abstraction reacts rapidly with oxygen (O2) to form a carbonyl compound and a hydroperoxyl radical (HO2). researchgate.net
Table 2: Generalized Atmospheric Oxidation Pathway for Alcohols and the Effect of Deuteration
| Step | Reaction Description | Reactants | Products | Impact of Deuteration (e.g., at α-carbon) |
| 1. Initiation | H-atom abstraction by hydroxyl radical. | R-CH(OH)-R' + •OH | R-C•(OH)-R' + H₂O | The reaction rate is decreased due to the higher bond energy of the C-D bond compared to the C-H bond (Kinetic Isotope Effect). acs.orgacs.org |
| 2. Oxidation | Reaction of the α-hydroxyalkyl radical with molecular oxygen. | R-C•(OH)-R' + O₂ | R-C(=O)-R' + HO₂• | This step follows the initial abstraction and leads to the formation of a ketone or aldehyde. researchgate.net |
The atmospheric lifetime of a deuterated alcohol like Octenol-d2 with respect to reaction with OH radicals would therefore be longer than that of 1-octen-3-ol, assuming the deuterium is located at a reactive C-H position. This has implications for its transport and distribution in the atmosphere, as a longer lifetime would permit transport over greater distances from its source.
Mechanistic Elucidation of Chemical and Biochemical Processes Involving Octenol D2
Kinetic Isotope Effects (KIE) Studies
Kinetic Isotope Effects (KIEs) are the changes observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org These effects are invaluable for understanding reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. libretexts.orglibretexts.org The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH). wikipedia.org
Primary and Secondary Deuterium (B1214612) KIEs in Octenol Reactions
The substitution of hydrogen with deuterium (D) in octenol can lead to both primary and secondary kinetic isotope effects, depending on the position of the deuterium atom relative to the bond being broken or formed in the rate-determining step.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is cleaved or formed in the slowest step of the reaction. libretexts.orgwikipedia.org In the context of octenol reactions, if a C-H bond at a specific position is broken during the rate-determining step, replacing that hydrogen with deuterium (to form Octenol-d2) will result in a significant decrease in the reaction rate. This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. github.io The theoretical maximum for a primary KIE involving the breaking of a C-H versus a C-D bond is approximately 6-10 at room temperature. wikipedia.orggithub.io A large observed kH/kD value (typically > 2) is strong evidence that the C-H bond is broken in the rate-determining step. epfl.ch
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than PKIEs but provide crucial information about changes in the local electronic environment and hybridization of the carbon atom during the reaction. fiveable.me For instance, if a reaction involving Octenol-d2 proceeds through a transition state where the hybridization of the carbon atom bearing the deuterium changes from sp3 to sp2, a normal secondary KIE (kH/kD > 1, typically 1.1-1.2) is often observed. github.io Conversely, a change from sp2 to sp3 hybridization can result in an inverse secondary KIE (kH/kD < 1, typically 0.8-0.9). github.io
Table 1: Representative Kinetic Isotope Effects in Chemical Reactions
| Isotope Effect Type | Typical kH/kD Range | Mechanistic Implication |
| Primary (PKIE) | 2 - 8 | Bond to isotope is broken/formed in the rate-determining step. libretexts.org |
| Secondary α (SKIE) | 0.8 - 1.2 | Isotope is on the carbon undergoing reaction. github.io |
| Secondary β (SKIE) | > 1 (normal) | Often indicates hyperconjugation stabilizing a developing positive charge. libretexts.org |
Solvent Isotope Effects (SIE) in Octenol-Related Biochemical Transformations
In biochemical systems, enzymatic reactions often occur in an aqueous environment. Replacing water (H2O) with deuterium oxide (D2O) as the solvent can lead to solvent isotope effects (SIEs). mdpi.com These effects can arise from several factors, including the direct participation of a solvent-derived proton or hydroxide (B78521) in the reaction, or changes in the stability of the enzyme or substrate due to different hydrogen bonding networks in D2O. libretexts.orgmdpi.com
For biochemical transformations involving octenol, such as enzymatic oxidation, studying the reaction in D2O can help determine if a proton transfer from the solvent is part of the rate-limiting step. A normal solvent KIE (kH2O/kD2O > 1) suggests that a proton is transferred in the transition state. mdpi.com Conversely, an inverse SIE (kH2O/kD2O < 1) can indicate that a pre-equilibrium step involving the solvent precedes the rate-determining step. mdpi.com It is also important to consider that D2O is more viscous than H2O, which can affect diffusion-limited steps. mdpi.com Metabolic labeling studies using D2O are also employed to trace the incorporation of deuterium into various biomolecules, providing insights into metabolic fluxes and turnover rates. nih.govnih.gov
Theoretical and Computational Modeling of Isotope Effects
Theoretical and computational methods are essential for a deeper understanding of kinetic isotope effects. fiveable.me Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be used to model the potential energy surfaces of reactions involving both the normal and deuterated octenol. mdpi.comorientjchem.org
These calculations allow for the determination of the structures and vibrational frequencies of the reactants and transition states. The difference in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is the primary origin of the KIE. github.iobaranlab.org By calculating these ZPVEs for the ground state and the transition state, a theoretical KIE can be predicted. fiveable.mefaccts.de
Computational models can:
Predict the magnitude of both primary and secondary KIEs for a proposed reaction mechanism. mdpi.com
Help distinguish between different possible transition state geometries by comparing calculated KIEs with experimental values. fiveable.me
Assess the contribution of quantum tunneling, which can be significant for hydrogen transfer reactions and can lead to unusually large KIEs. mdpi.comresearchgate.net
For example, computational studies can model the oxidation of octenol and calculate the expected KIE for different proposed mechanisms, such as a concerted versus a stepwise process. Agreement between the calculated and experimentally measured KIE for Octenol-d2 provides strong support for the modeled mechanism. nih.gov
Reaction Mechanism Investigations
The use of isotopically labeled compounds like Octenol-d2 is a cornerstone of mechanistic chemistry, providing direct evidence for the sequence of bond-breaking and bond-forming events.
Elucidation of Rate-Determining Steps using Octenol-d2
A significant primary kinetic isotope effect observed upon deuteration of a specific position in octenol is a strong indicator that the C-H bond at that position is broken in the rate-determining step. libretexts.orgepfl.ch For instance, if the oxidation of octenol to the corresponding ketone shows a large kH/kD when using octenol deuterated at the carbinol carbon (the carbon bearing the hydroxyl group), it can be concluded that the cleavage of this C-H bond is the rate-limiting event. libretexts.org
If no significant KIE is observed, it suggests that the C-H bond cleavage occurs in a fast step either before or after the RDS. baranlab.org It is important to note that the presence of a primary KIE indicates C-H bond cleavage occurs during or before the product-determining step, but only its presence in the rate equation confirms its role in the rate-determining step. wikipedia.orgepfl.ch
Table 2: Interpreting KIE for Rate-Determining Step Elucidation
| Observed kH/kD for Octenol-d2 | Interpretation |
| Significantly > 1 | C-D bond cleavage is part of the rate-determining step. libretexts.org |
| ≈ 1 | C-D bond cleavage is not involved in the rate-determining step. baranlab.org |
Identification of Transient Intermediates
In many reactions, short-lived transient intermediates are formed which are difficult to detect directly. Isotopic labeling with deuterium can be a subtle probe to help identify the formation and fate of such intermediates. While direct observation of intermediates is not always possible, the products formed from reactions with Octenol-d2 can provide clues about the mechanism. For example, if a reaction is expected to proceed through a specific intermediate, the position of the deuterium label in the final product can confirm or refute the proposed pathway. Mass spectrometry is a key analytical technique used in these studies to determine the location and extent of deuterium incorporation in products and intermediates. nih.gov
Enzyme Reaction Mechanisms with Octenol-d2 as Substrate or Inhibitor
Extensive literature searches did not yield specific studies on the enzymatic reactions involving Octenol-d2 as either a substrate or an inhibitor. Scientific research to date has not focused on the mechanistic elucidation of its interactions with enzymes, including the characterization of active site binding or the stereospecificity of such reactions. Therefore, detailed research findings, including data tables on enzyme kinetics or binding affinities specific to Octenol-d2, are not available in the current body of scientific literature.
Active Site Characterization and Binding Interactions
There is currently no published research that characterizes the active site of any enzyme in complex with Octenol-d2. Consequently, information regarding the specific binding interactions, such as hydrogen bonding, hydrophobic interactions, or coordination with metal cofactors, between Octenol-d2 and an enzyme's active site is not available.
Stereospecificity of Enzyme Activity with Chiral Octenol-d2
No studies have been found that investigate the stereospecificity of enzyme activity with chiral forms of Octenol-d2. Research into how different stereoisomers of Octenol-d2 might interact with or be processed by enzymes has not been documented. As a result, there is no data to present on the enantiomeric or diastereomeric selectivity of any enzyme for this compound.
Emerging Research Frontiers and Future Directions for Octenol D2 Studies
Development of Novel Isotopic Labeling Strategies for Octenol and Analogs
The synthesis of isotopically labeled compounds is a critical first step for their use as tracers in biological and environmental systems. While direct synthesis protocols for Octenol-d2 are not extensively published, existing methods for deuterating similar volatile compounds provide a strong foundation for future work. For instance, the synthesis of deuterated 1-octen-3-one (B146737), a closely related vinyl ketone, has been achieved through a two-step procedure. acs.org This process involves the reduction of a precursor, 1-octyn-3-ol, using lithium aluminum deuteride (B1239839) (LiAlD4). imreblank.ch A similar approach could be adapted for the synthesis of Octenol-d2, likely by reacting hexanal (B45976) with a deuterated vinyl magnesium bromide. sciencemadness.org
Future research in this area will likely focus on optimizing these synthesis routes to achieve high isotopic purity and yield. The development of methods to introduce deuterium (B1214612) atoms at specific positions within the octenol molecule will be particularly valuable. This site-specific labeling would allow for more detailed investigations into metabolic pathways and reaction mechanisms. Furthermore, the synthesis of a suite of deuterated octenol analogs, with varying degrees of deuteration, would provide a valuable toolkit for researchers.
Table 1: Potential Strategies for Isotopic Labeling of Octenol
| Labeling Strategy | Description | Potential Application |
| Deuterium Gas Catalytic Hydrogenation | The use of deuterium gas (D2) with a metal catalyst to reduce a double or triple bond in an octenol precursor. | General labeling of the carbon backbone. |
| Deuterated Grignard Reagents | The use of a deuterated vinyl Grignard reagent (e.g., vinyl-d3-magnesium bromide) in reaction with an appropriate aldehyde. | Introduction of deuterium at specific vinyl positions. |
| Enzyme-Catalyzed Deuteration | The use of specific enzymes that can incorporate deuterium from heavy water (D2O) into the octenol molecule during its biosynthesis. | Highly specific labeling to probe enzymatic mechanisms. |
| Reduction with Deuterated Reagents | The use of deuterating agents like lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) to reduce a ketone precursor. | Introduction of deuterium at the hydroxyl-bearing carbon. |
This table presents potential strategies based on established organic synthesis and isotopic labeling principles.
Integration of Multi-Omics Approaches with Octenol-d2 Tracing (e.g., Metabolomics, Proteomics)
The use of Octenol-d2 as a tracer, integrated with multi-omics technologies, promises to revolutionize our understanding of its biological roles. By introducing Octenol-d2 into a system, researchers can track its metabolic fate and its influence on various cellular processes.
In the realm of metabolomics , Octenol-d2 can be used to trace the biotransformation of octenol within an organism. The biosynthesis of 1-octen-3-ol (B46169) is known to originate from the oxidative breakdown of linoleic acid. nih.govmdpi.comresearchgate.net By supplying a system with deuterated precursors, it would be possible to follow the enzymatic steps leading to octenol formation. Mass spectrometry-based techniques can then differentiate between the endogenous, non-labeled octenol and the newly synthesized, deuterated octenol, providing a clear picture of its metabolic flux.
In proteomics , the application of Octenol-d2 can help identify proteins that interact with or are regulated by this volatile compound. For example, studies have shown that mating in the mushroom Schizophyllum commune leads to increased emission of 1-octen-3-ol, and this is correlated with changes in the proteome, including the regulation of alcohol dehydrogenases and other biosynthetic enzymes. nih.gov By using a deuterated form, it may be possible to isolate and identify protein complexes that bind to octenol, providing direct evidence of its molecular targets. Furthermore, quantitative proteomic analyses, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), could be combined with Octenol-d2 exposure to reveal global changes in protein expression in response to this semiochemical. For instance, proteomic analysis of green tea has revealed correlations between the abundance of certain enzymes and the levels of volatile compounds, including 1-octen-3-ol. researchgate.net
Advanced Computational Modeling of Octenol-d2 Interactions in Biological and Environmental Systems
Computational modeling has become an indispensable tool for understanding molecular interactions. nih.gov In the context of Octenol-d2, advanced computational techniques can provide insights into its binding with receptors and its behavior in different environments.
Molecular docking simulations can be used to predict the binding affinity and orientation of Octenol-d2 within the binding pockets of olfactory receptors and other proteins. plos.org Such studies have already been performed for the non-deuterated 1-octen-3-ol, identifying key amino acid residues involved in its interaction with insect odorant receptors. nih.govresearchgate.net Similar in silico experiments with Octenol-d2 can elucidate whether the isotopic substitution affects binding affinity, which could have implications for its use as a lure or repellent. For example, molecular docking has been used to study the interaction of 1-octen-3-ol with odorant binding proteins and acetylcholinesterase. biomedres.usresearchgate.net
Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of Octenol-d2 when interacting with biological membranes or receptor proteins. rlyj.net.cn These simulations can reveal how the deuteration might alter the flexibility and conformational dynamics of the molecule and its binding partner. This is particularly relevant for understanding the activation mechanisms of G-protein coupled receptors, to which many olfactory receptors belong. pnas.orggenominfo.org
Table 2: Computational Approaches for Octenol-d2 Research
| Computational Method | Application for Octenol-d2 | Key Insights |
| Homology Modeling | Building 3D models of olfactory receptors that bind octenol. | Provides a structural framework for docking studies. researchgate.net |
| Molecular Docking | Predicting the binding mode and affinity of Octenol-d2 to its receptors. | Identifies key interacting residues and potential for altered binding. plos.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the Octenol-d2-receptor complex over time. | Reveals conformational changes and stability of the interaction. rlyj.net.cn |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic effects of deuterium substitution on receptor activation. | Elucidates the role of subtle electronic changes in biological activity. |
This table outlines various computational methods and their potential applications in studying Octenol-d2.
Exploration of Octenol-d2 in Non-Pest Related Ecological Interactions (e.g., Plant-Microbe Interactions, Non-Insect Chemoreception)
While much of the research on octenol has focused on its role as an attractant for insect pests, this compound also plays a significant role in a wide range of other ecological interactions. The use of Octenol-d2 as a tracer can help to unravel these complex relationships.
In plant-microbe interactions , 1-octen-3-ol is a known fungal volatile organic compound (FVOC) that can influence plant growth and defense responses. frontiersin.organnualreviews.org It can act as a signaling molecule in plant-fungal symbioses and can also induce systemic resistance in plants against pathogens. mdpi.com By using Octenol-d2, researchers could track the uptake and translocation of this volatile by plants, and determine how it modulates plant physiology. For instance, it has been shown that 1-octen-3-ol can be formed from a glycoside precursor in soybean leaves upon wounding, suggesting a role in plant defense. researchgate.netacs.org
The role of octenol in non-insect chemoreception is another promising area of research. This compound is not only detected by insects but also by other organisms, and it can act as a self-inhibitor for fungal spore germination. uu.nl The use of Octenol-d2 could help to identify the chemoreceptors involved in these processes in various organisms and to understand the ecological significance of this widespread signaling molecule.
Contribution of Octenol-d2 Research to Fundamental Understanding of Chemical Communication and Isotope Geochemistry
The study of Octenol-d2 has the potential to contribute significantly to our fundamental understanding of chemical communication and isotope geochemistry.
In the field of chemical communication , the use of isotopically labeled semiochemicals like Octenol-d2 can provide unprecedented insights into the dynamics of odor plumes, the metabolic fate of these signals within an organism, and the precise molecular interactions at the receptor level. usda.govacs.org This knowledge is crucial for developing more effective and environmentally friendly pest management strategies.
From an isotope geochemistry perspective, the analysis of stable isotopes in organic compounds is a powerful tool for tracing their origins and transformations in the environment. elementar.comoxfordbibliographies.comtandfonline.com While this field has traditionally focused on elements like carbon and nitrogen, the use of deuterium-labeled compounds like Octenol-d2 opens up new possibilities for studying the biogeochemical cycling of volatile organic compounds. Isotopic labeling can be an effective method to understand how abiotic soil properties affect the movement of chemical signals under field conditions. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental methods are recommended to assess the repellent efficacy of octenol-d2 against arthropods in controlled settings?
- Methodology : Use a two-choice gated trap assay to compare captures in octenol-d2-treated vs. untreated traps. Monitor oviposition frequency, survival rates, and habituation effects over 24–72 hr exposure periods. For example, in Drosophila suzukii, octenol reduced oviposition without habituation .
- Data : Mortality rates in F1 octenol-treated flies decreased by ~20%, suggesting neurotoxic effects .
Q. How does octenol-d2 interact with olfactory receptors in hematophagous insects like Aedes aegypti?
- Methodology : Employ single-cell electrophysiological recordings of maxillary palp neurons. Test enantiomeric specificity (e.g., (R)-(−)-1-octen-3-ol vs. (S)-(+)-enantiomer) and structural analogs (e.g., 2-undecanone) to map receptor sensitivity. The Ae. aegypti octenol receptor neuron shows 10^6-fold higher sensitivity to the (R)-enantiomer .
- Data : Racemic octenol elicited intermediate responses, suggesting enantiomer competition .
Q. What standardized protocols exist for evaluating octenol-d2’s role in disrupting dopamine homeostasis in mammalian models?
- Methodology : Use gene expression assays (e.g., qPCR) to quantify changes in DAT and VMAT2 in dopaminergic neurons post-exposure. Validate with HPLC to measure dopamine levels. Octenol inhibits dopamine transporters, reducing extracellular dopamine by ~30% in vitro .
Advanced Research Questions
Q. How can contradictory findings on octenol-d2’s repellent efficacy (e.g., geosmin vs. octenol) be reconciled in experimental design?
- Methodology : Conduct dose-response assays across species to account for functional plasticity in chemoreception. For example, geosmin’s reduced efficacy in D. suzukii compared to octenol may reflect species-specific receptor adaptations .
- Data : Geosmin showed no repellent effects in D. suzukii, contrary to prior studies .
Q. What mechanisms underlie octenol-d2’s enantiomer-specific activity in insect olfaction, and how can this inform repellent design?
- Methodology : Compare heterologous expression of odorant receptors (e.g., AaegOR8 in Xenopus oocytes) with in vivo neuron recordings. Structural analogs with hydroxyl group modifications reduce receptor activation by >90% .
- Data : The (R)-enantiomer elicited responses at 0.1 pg doses, while the (S)-enantiomer required μg-level doses .
Q. Why does octenol-d2 exhibit differential attraction across species (e.g., repellent in D. suzukii vs. attractant in Amblyomma ticks)?
- Methodology : Map receptor orthologs across species using transcriptomics. Field trials with Amblyomma americanum showed attraction to octenol at 0.1–1 ng/mL, while D. suzukii avoided octenol-treated substrates .
- Data : A. americanum trap captures increased by 50% with octenol, whereas D. suzukii oviposition decreased by 70% .
Q. How can octenol-d2’s neurotoxic effects be mitigated in non-target organisms during field applications?
- Methodology : Test synergists (e.g., 2-pentylfuran) in push-pull systems. 2-Pentylfuran reduced D. suzukii oviposition by 80% without mortality, unlike octenol .
- Data : F1 survival rates dropped to 60% with octenol but remained >95% with 2-pentylfuran .
Methodological Recommendations
- For receptor studies : Combine heterologous expression systems (e.g., Xenopus oocytes) with in vivo electrophysiology to isolate receptor-specific effects .
- For field trials : Use BG lure (human odor mimic) with octenol to enhance Ae. aegypti trap efficacy, but avoid octenol in systems targeting anthropophilic species .
- For toxicity screening : Prioritize 2-pentylfuran over octenol in integrated pest management (IPM) to minimize non-target mortality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
